Higher Fluorine Content and Lipophilicity vs. Trifluoromethyl and Perfluoropropyl Analogs
3,5-Bis(perfluorobutyl)pyrazole possesses 18 fluorine atoms per molecule, corresponding to a fluorine content of 67.9% by weight, which exceeds that of the widely used 3,5-bis(trifluoromethyl)pyrazole (6 fluorine atoms; 55.9% F) and 3,5-bis(perfluoropropyl)pyrazole (14 fluorine atoms; 65.8% F) . Computed partition coefficients (XLogP3-AA) for structurally analogous bis(perfluoroalkyl)pyrazoles reveal a stepwise increase with chain length: 3,5-bis(trifluoromethyl)pyrazole exhibits XLogP3 = 2.1, while the perfluorohexyl analog (3,5-bis(perfluorohexyl)pyrazole) reaches XLogP3 = 8.8 [1]. 3,5-Bis(perfluorobutyl)pyrazole is positioned at an intermediate XLogP3 value estimated between 5 and 6, providing a balanced lipophilic-hydrophilic profile [2]. Empirical design rules for fluorophilic molecules specify a minimum fluorine content of 60% for effective fluorous-phase partitioning; 3,5-bis(perfluorobutyl)pyrazole meets and exceeds this threshold, whereas 3,5-bis(trifluoromethyl)pyrazole falls below it [3].
| Evidence Dimension | Fluorine content (wt%) |
|---|---|
| Target Compound Data | 67.9% F (C11H2F18N2; 18 F atoms / MW 504.12) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)pyrazole: 55.9% F; 3,5-Bis(perfluoropropyl)pyrazole: 65.8% F |
| Quantified Difference | +12.0% F vs. CF3 analog; +2.1% F vs. C3F7 analog |
| Conditions | Calculated from molecular formula |
Why This Matters
Higher fluorine content directly enhances fluorophilicity and facilitates fluorous-phase extraction and purification, enabling efficient isolation from complex reaction mixtures.
- [1] PubChem. XLogP3-AA values: 3,5-Bis(trifluoromethyl)pyrazole (CID 2736794) = 2.1; 3,5-Bis(perfluorohexyl)pyrazole (CID 2769645) = 8.8. View Source
- [2] Schulze, M., et al. Highly-fluorous pyrazolide-based lithium salt in PVDF-HFP as solid polymer electrolyte. Solid State Ionics, 2016, 292, 45-51. View Source
- [3] Horváth, I.T., et al. Fluorous chemistry: Scope and definition. In: Handbook of Fluorous Chemistry. Wiley-VCH, 2004, pp. 5-10. View Source
